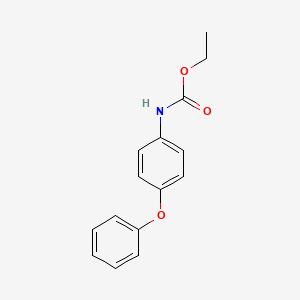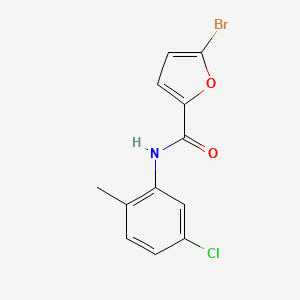![molecular formula C13H12Cl2N4OS B5889468 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as ATAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATAA is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been reported to inhibit the activity of various enzymes such as chitin synthase, which is essential for the synthesis of fungal cell walls, and DNA topoisomerase, which is essential for DNA replication and cell division. This compound has also been reported to disrupt the mitochondrial membrane potential and induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, depending on the application and concentration used. In medicine, this compound has been reported to exhibit antifungal, antibacterial, and anticancer activity. It has also been reported to have anti-inflammatory and analgesic effects. In agriculture, this compound has been reported to exhibit fungicidal and insecticidal activity, as well as plant growth-promoting effects. In material science, this compound has been reported to exhibit corrosion inhibition activity and to act as a reducing agent for the synthesis of metal nanoparticles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. This compound can be easily synthesized in large quantities using commercially available starting materials, and its purity can be confirmed using spectroscopic techniques. This compound also exhibits potent activity against various microorganisms and pests, making it a promising candidate for the development of new drugs and pesticides.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain applications. This compound has been reported to exhibit cytotoxicity at high concentrations, which can be a concern for its use in medicine and agriculture. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can limit its development as a drug candidate.
Direcciones Futuras
There are several future directions for the research and development of 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. In medicine, further studies are needed to investigate its potential use as an anticancer agent and to optimize its pharmacokinetics and pharmacodynamics. In agriculture, further studies are needed to investigate its potential use as a plant growth regulator and to evaluate its safety and efficacy in field trials. In material science, further studies are needed to investigate its potential use as a corrosion inhibitor and to optimize its synthesis method for the production of metal nanoparticles. Overall, this compound has significant potential for the development of new drugs, pesticides, and materials, and further research is needed to fully explore its applications.
Métodos De Síntesis
The synthesis of 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. The yield of this compound is reported to be around 70-80%, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an antifungal and antibacterial agent. It has been reported to exhibit potent activity against various strains of fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. This compound has also been investigated for its anticancer properties, and it has been found to induce apoptosis in cancer cells.
In agriculture, this compound has been studied for its potential use as a fungicide and insecticide. It has been reported to exhibit significant activity against various plant pathogens and pests, including Fusarium oxysporum and Helicoverpa armigera. This compound has also been investigated for its potential use as a plant growth regulator, and it has been found to promote plant growth and increase crop yield.
In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal nanoparticles. It has been reported to exhibit significant corrosion inhibition activity against various metals, including copper and steel. This compound has also been used as a reducing agent for the synthesis of silver and gold nanoparticles, which have potential applications in various fields such as catalysis and biomedicine.
Propiedades
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4OS/c1-2-5-19-12(9-4-3-8(14)6-10(9)15)17-18-13(19)21-7-11(16)20/h2-4,6H,1,5,7H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUCYQFERXWLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5889392.png)
![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)



![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)

![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)




